molecular formula C6H12O B124871 trans-2-Hexen-1-Ol CAS No. 928-95-0

trans-2-Hexen-1-Ol

Cat. No.: B124871
CAS No.: 928-95-0
M. Wt: 100.16 g/mol
InChI Key: ZCHHRLHTBGRGOT-SNAWJCMRSA-N
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Description

trans-2-Hexen-1-Ol, also known as hex-2-en-1-ol, is an organic compound with the molecular formula C6H12O. It is a primary allylic alcohol characterized by a double bond between the second and third carbon atoms in the hexane chain. This compound exists in two geometric isomers: (E)-trans-2-Hexen-1-Ol and (Z)-trans-2-Hexen-1-Ol. It is commonly found in nature and is known for its pleasant, grassy, and green odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-2-Hexen-1-Ol can be synthesized through various methods, including:

    Hydroboration-Oxidation: This method involves the hydroboration of 1-hexene followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) for oxidation.

    Reduction of 2-Hexenal: 2-Hexenal can be reduced to this compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-Hexenal. This process involves the use of metal catalysts such as palladium (Pd) or platinum (Pt) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

trans-2-Hexen-1-Ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-Hexenal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to hexane-1-ol using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with acetic anhydride (CH3CO)2O can yield 2-Hexenyl acetate[][3].

Scientific Research Applications

trans-2-Hexen-1-Ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-Hexen-1-Ol involves its interaction with molecular targets such as olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of biochemical events that result in the attraction or repulsion of insects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

trans-2-Hexen-1-Ol can be compared with other similar compounds such as:

This compound stands out due to its unique combination of an allylic alcohol structure and a pleasant odor, making it valuable in both scientific research and industrial applications.

Properties

IUPAC Name

(E)-hex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHHRLHTBGRGOT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047062
Record name (E)-2-Hexen-1-ol
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Almost colourless liquid; Strong, fruity-green aroma
Record name 2-Hexen-1-ol, (2E)-
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Record name 2-Hexen-1-ol
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Record name 2-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

158.00 to 160.00 °C. @ 760.00 mm Hg
Record name 2-Hexen-1-ol
Source Human Metabolome Database (HMDB)
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Solubility

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol)
Record name 2-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.836-0.841
Record name 2-Hexen-1-ol
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CAS No.

928-95-0, 2305-21-7
Record name trans-2-Hexen-1-ol
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Record name 2-Hexen-1-ol, (2E)-
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Record name 2-Hexen-1-ol
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Record name 2-Hexenol
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Record name (E)-2-Hexen-1-ol
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Record name Hex-2-en-1-ol
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Record name trans-hex-2-en-1-ol
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Record name 2-HEXEN-1-OL, (2E)-
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Record name 2-Hexen-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-hexen-1-ol?

A1: 2-Hexen-1-ol has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.

Q2: What are the key spectroscopic characteristics of 2-hexen-1-ol?

A2: While specific spectroscopic data requires referencing individual studies, 2-hexen-1-ol can be characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Fourier-Transform Infrared Spectroscopy (FTIR) []. These methods help identify and quantify 2-hexen-1-ol in complex mixtures, providing insights into its structural features and purity.

Q3: What is the role of 2-hexen-1-ol in plant defense mechanisms?

A3: Plants release 2-hexen-1-ol as part of their defense response to herbivore attacks [, , , ]. This volatile compound can directly deter herbivores or indirectly attract natural enemies of the attacking insects, thus mitigating damage.

Q4: How does 2-hexen-1-ol contribute to the aroma profile of fruits and vegetables?

A4: 2-Hexen-1-ol significantly contributes to the characteristic "green" and "fresh" aroma of various fruits and vegetables [, , , , , ]. Its concentration and interaction with other volatile compounds play a crucial role in shaping the overall sensory experience of these foods.

Q5: Can 2-hexen-1-ol be used as a biopesticide?

A5: The disruptive effect of 2-hexen-1-ol on the behavior of certain pest insects, such as the pine shoot beetle (Tomicus piniperda) [, , ], suggests its potential as a biopesticide. Research is ongoing to develop effective formulations and application strategies.

Q6: What are the common reactions involving 2-hexen-1-ol?

A6: 2-Hexen-1-ol can undergo various reactions, including oxidation [, , , , ], epoxidation [, ], and isomerization []. The specific reaction pathway and product distribution depend on the reaction conditions, catalyst used, and presence of other reactants.

Q7: How can the selectivity of 2-hexen-1-ol oxidation be controlled?

A7: Controlling the catalyst composition and reaction conditions can significantly influence the selectivity of 2-hexen-1-ol oxidation []. For instance, using specific gold-palladium nanoparticles can enhance the selectivity towards desired products like aldehydes or epoxides.

Q8: What is the environmental fate of 2-hexen-1-ol?

A8: 2-Hexen-1-ol, being a volatile organic compound, readily participates in atmospheric reactions, primarily with ozone and hydroxyl radicals [, ]. These reactions lead to the formation of secondary pollutants and contribute to atmospheric chemistry.

Q9: How can the environmental impact of 2-hexen-1-ol be mitigated?

A9: While 2-hexen-1-ol is naturally occurring, its use as a potential biopesticide requires careful consideration of its environmental impact [, , , , , , ]. Research into biodegradable formulations, targeted application methods, and understanding its degradation pathways are crucial for responsible use.

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